Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carboxylate ester linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl bromide with 3-(cyanomethyl)-3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to modulation of their activity.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- Benzyl 3-(cyanomethyl)-3-ethylpyrrolidine-1-carboxylate
- Benzyl 3-(cyanomethyl)-3-phenylpyrrolidine-1-carboxylate
- Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate
Comparison: Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(7-9-16)8-10-17(12-15)14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-8,10-12H2,1H3 |
InChI Key |
JFJMISZNFIKGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC#N |
Origin of Product |
United States |
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